3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one
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Overview
Description
3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a phenylhydrazone and a methylphenyl group
Preparation Methods
The synthesis of 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazinone coreThe final step involves the addition of the methylphenyl group under specific reaction conditions, such as the use of a catalyst and controlled temperature .
Chemical Reactions Analysis
3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazone moiety is known to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interfere with cellular signaling pathways by binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE include other benzoxazinone derivatives and phenylhydrazones. Compared to these compounds, 3-[(1Z)-2-(4-METHYLPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Similar Compounds
- 2H-1,4-Benzoxazin-2-one
- 3-Phenyl-2H-1,4-benzoxazin-2-one
- 3-(2-Phenylhydrazin-1-ylidene)-2H-1,4-benzoxazin-2-one
Properties
Molecular Formula |
C23H17N3O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[(Z)-N-anilino-C-(4-methylbenzoyl)carbonimidoyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C23H17N3O3/c1-15-11-13-16(14-12-15)22(27)20(26-25-17-7-3-2-4-8-17)21-23(28)29-19-10-6-5-9-18(19)24-21/h2-14,25H,1H3/b26-20- |
InChI Key |
LHKYJJMSRJZZGO-QOMWVZHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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